5-Ureidomethyl-imidazo[5,1-b]thiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H8N4OS |
|---|---|
Molecular Weight |
196.23 g/mol |
IUPAC Name |
imidazo[5,1-b][1,3]thiazol-5-ylmethylurea |
InChI |
InChI=1S/C7H8N4OS/c8-7(12)10-3-5-9-4-6-11(5)1-2-13-6/h1-2,4H,3H2,(H3,8,10,12) |
InChI Key |
ISRGTQGMCPOHQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=CN=C(N21)CNC(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 5 Ureidomethyl Imidazo 5,1 B Thiazole and Analogues
Strategies for Imidazo[5,1-b]thiazole (B6145799) Core Construction
The formation of the fused imidazo[5,1-b]thiazole ring system is a critical first step, and various synthetic routes have been developed to achieve this. These methods often focus on the strategic fusion of an imidazole (B134444) ring with a thiazole (B1198619) ring, leveraging a range of chemical reactions and conditions to build the bicyclic architecture.
Cyclization Reactions for Azole-Thiazole Ring Fusion
Cyclization reactions represent a foundational approach to constructing the imidazo[5,1-b]thiazole core. These methods typically involve the intramolecular reaction of a suitably functionalized precursor that contains both the imidazole and thiazole components or their acyclic precursors. A common strategy involves the reaction of a 2-mercaptoimidazole (B184291) derivative with a molecule containing a two-carbon unit that can react with both the sulfur and a nitrogen atom of the imidazole ring to form the fused thiazole portion.
A notable transition-metal-free approach involves an S-propargylation/5-exo-dig cyclization/isomerization sequence. In this method, 2-mercaptoimidazoles react with propargyl tosylates under basic conditions to exclusively yield the corresponding imidazo[2,1-b]thiazoles. researchgate.net While this specific example leads to the [2,1-b] isomer, the underlying principle of intramolecular cyclization of a pre-functionalized azole is a key strategy in the synthesis of fused azole-thiazole systems. Another classical method is the condensation of 2-aminothiazoles with α-haloketones, which is a widely used route for the synthesis of the isomeric imidazo[2,1-b]thiazole (B1210989) system. researchgate.net The adaptation of such cyclization strategies, starting from appropriately substituted imidazoles, is a viable pathway to the imidazo[5,1-b]thiazole skeleton.
Multicomponent Reaction (MCR) Approaches to Imidazothiazole Scaffolds
Multicomponent reactions (MCRs) have emerged as powerful and efficient tools in organic synthesis, offering significant advantages in terms of atom economy, step efficiency, and the generation of molecular diversity. nih.govresearchgate.net These one-pot processes combine three or more reactants to form a complex product, avoiding the need for isolation of intermediates. nih.gov For the synthesis of imidazothiazole scaffolds, isocyanide-based MCRs (I-MCRs) are particularly prominent.
The Groebke–Blackburn–Bienaymé reaction (GBBR) is a well-established I-MCR that has been successfully applied to the synthesis of imidazo[2,1-b]thiazoles. mdpi.comresearchgate.net This reaction typically involves a 2-aminoazole, an aldehyde, and an isocyanide. Under thermal or catalytic conditions, these components combine to rapidly assemble the fused heterocyclic system. researchgate.net This approach provides a high degree of flexibility, as the diversity of the final products can be easily controlled by varying the three input components. While many reported examples yield the imidazo[2,1-b]thiazole isomer, the principles of MCRs offer a promising avenue for the targeted synthesis of the imidazo[5,1-b]thiazole scaffold by selecting appropriate starting materials. mdpi.com
| Multicomponent Reaction Example | Components | Product | Key Features |
| Groebke–Blackburn–Bienaymé Reaction (GBBR) | 2-Aminothiazole, Aldehyde (e.g., 3-formylchromone), Isocyanide (e.g., cyclohexyl isocyanide) | Substituted Imidazo[2,1-b]thiazole | One-pot synthesis, high atom economy, catalyst-free conditions possible. mdpi.comresearchgate.net |
| Four-Component Reaction | Not specified | Imidazo[2,1-b]thiazole-5-amine derivatives | Generates amine functionality directly on the scaffold, suitable for further derivatization. researchgate.net |
Transition Metal-Catalyzed Synthetic Routes
Transition metal catalysis provides a versatile and powerful platform for both the construction and functionalization of heterocyclic rings like imidazo[5,1-b]thiazole. Catalysts based on metals such as palladium and copper are frequently employed to facilitate bond formations that are otherwise challenging.
Copper-catalyzed methodologies have proven effective in synthesizing N-fused heterocycles. One such strategy involves a copper(II)-catalyzed thioamination protocol for creating imidazo[2,1-b]thiazole-based structures from β-nitroalkenes and 1H-benzo[d]imidazole-2-thiol. This transformation proceeds through a sequential C–N and C–S bond formation cascade under mild conditions. ontosight.ai Furthermore, transition metals are crucial for post-synthesis modification of the core structure. For instance, direct C-H arylation of the imidazo[2,1-b]thiazole nucleus can be achieved with high selectivity. By switching between a palladium catalyst system and a copper-mediated system, arylation can be directed to different positions on the heterocyclic core. mdpi.com This highlights the potential for transition metal-catalyzed reactions to not only build the core but also to install functional groups at specific sites, which is a prerequisite for the introduction of the ureidomethyl moiety.
| Catalyst System | Reaction Type | Target Position | Reference |
| Palladium (Pd) | Direct C-H Arylation | C5 of Imidazo[2,1-b]thiazole | mdpi.com |
| Copper (Cu) | Direct C-H Arylation | C2/C3 of Imidazo[2,1-b]thiazole | mdpi.com |
| Copper(II) acetate | Thioamination Cascade | Core Construction | ontosight.ai |
Microwave-Assisted and Green Chemistry Syntheses
In recent years, there has been a significant shift towards more sustainable and environmentally friendly synthetic methods. Microwave-assisted synthesis and other green chemistry principles have been successfully applied to the production of imidazothiazole derivatives. Microwave irradiation can dramatically reduce reaction times, improve yields, and often allows for reactions to be performed under solvent-free conditions or in green solvents. researchgate.net
A catalyst-free, microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles has been developed using a water-isopropanol mixture as a green solvent system. researchgate.net This method provides rapid access to the fused heterocyclic products in high yields. Similarly, polyethylene (B3416737) glycol-400 (PEG-400) has been used as a biodegradable and efficient reaction medium for the microwave-assisted synthesis of imidazo[2,1-b]thiazole derivatives from 2-aminothiazoles and α-bromo aralkyl ketones. These approaches align with the principles of green chemistry by minimizing waste and avoiding hazardous organic solvents. researchgate.netnih.gov
Specific Introduction of the Ureidomethyl Moiety at the 5-Position
Once the imidazo[5,1-b]thiazole core is constructed, the next critical step is the regioselective introduction of the ureidomethyl group at the C5 position. This requires a functionalization strategy that can specifically target this carbon atom on the imidazole portion of the fused ring system.
Directed Functionalization Methods for Ureidomethyl Group Incorporation
Directly synthesizing 5-ureidomethyl-imidazo[5,1-b]thiazole is not a well-documented process; however, a plausible and chemically sound pathway can be proposed based on established reactions for heterocyclic functionalization. This route would likely involve a two-step sequence: an initial aminomethylation reaction at the C5 position, followed by the conversion of the resulting amine into a urea (B33335).
The reactivity of the imidazo[2,1-b]thiazole ring has been studied, and it is established that the C5 position is susceptible to electrophilic attack. nih.gov This inherent reactivity makes it a prime target for functionalization. A Mannich-type reaction is a classic and effective method for the aminomethylation of activated C-H bonds. wikipedia.orgnih.gov This reaction involves an amine, formaldehyde (B43269), and the active methylene (B1212753) compound—in this case, the C5 position of the imidazo[5,1-b]thiazole core. An analogous aminomethylation has been reported for imidazo[2,1-b]thiazole, demonstrating the feasibility of this approach on the core scaffold. acs.org
Following successful aminomethylation to install a -CH₂-NHR group at the C5 position, the terminal amine can be converted into the desired urea functionality. This transformation can be achieved through several standard synthetic methods. For example, reaction of the aminomethyl intermediate with an isocyanate (R-N=C=O) or, for the unsubstituted urea, with a source of isocyanic acid (HNCO), often generated in situ from salts like potassium isocyanate, would yield the final 5-ureidomethyl product. researchgate.net This sequential approach, combining a directed C-H functionalization with a classical urea synthesis, represents a robust strategy for the targeted synthesis of this compound.
Precursor Chemistry and Reaction Pathways for Ureidomethylation
The construction of the imidazo[5,1-b]thiazole core can be approached through several synthetic routes. One effective method involves a three-component reaction utilizing an aldehyde, 2-oxothioacetamide, and an alkyl bromide to generate a 4(5)-sulfanyl-1H-imidazole intermediate. This intermediate can then undergo intramolecular cyclization to form the fused bicyclic system, specifically yielding imidazo[5,1-b]thiazol-3-one derivatives. Another strategy involves modifying an existing imine skeleton through an intermediate derivatization method, which then undergoes an intramolecular nucleophilic substitution to form the desired imidazo[5,1-b]thiazole ring system. nih.gov
Once the imidazo[5,1-b]thiazole scaffold is obtained, the introduction of the 5-ureidomethyl group represents a critical subsequent step. While direct ureidomethylation is not commonly documented for this specific scaffold, a plausible and chemically sound pathway can be proposed based on established reactions in heterocyclic chemistry. This pathway would typically involve two main stages:
Aminomethylation : The first stage is the introduction of an aminomethyl (-CH₂-NH₂) group at the 5-position of the ring. This is often achieved through a Mannich reaction, where the heterocycle reacts with formaldehyde and a suitable amine (like ammonia (B1221849) or a protected amine). The 5-position in the related imidazo[2,1-b]thiazole system is known to be reactive towards electrophiles, suggesting its viability as a site for this type of functionalization. rsc.org
Urea Formation : The resulting 5-aminomethyl-imidazo[5,1-b]thiazole acts as a precursor for the final urea formation. The primary amine of the aminomethyl group can be converted into a ureido moiety (-NH-CO-NH₂) through several standard methods. A common approach is the reaction with an alkali metal cyanate (B1221674) (e.g., potassium cyanate) in the presence of a weak acid. Alternatively, reaction with phosgene (B1210022) or a phosgene equivalent to form an isocyanate, followed by treatment with ammonia, would also yield the desired ureidomethyl group.
This sequential approach allows for the controlled and specific installation of the ureidomethyl functional group onto the pre-formed heterocyclic core.
Optimization of Reaction Conditions and Yields
The efficiency of synthesizing imidazo[5,1-b]thiazole and its derivatives is highly dependent on the optimization of reaction conditions. Key parameters that are typically manipulated to enhance reaction yields and purity include the choice of solvent, catalyst, reaction temperature, and duration.
For the analogous imidazo[2,1-b]thiazole system, studies have demonstrated that multicomponent reactions can be significantly improved by systematically screening these variables. For instance, in a Groebke–Blackburn–Bienaymé reaction for imidazo[2,1-b]thiazole synthesis, changing the solvent from methanol (B129727) to toluene (B28343) increased the yield from 33% to 68%. mdpi.com Further optimization by increasing the temperature to 100 °C in toluene reduced the reaction time and improved the yield to 78%. mdpi.com Similar principles apply to the synthesis of the imidazo[5,1-b]thiazole scaffold. For example, in a copper-catalyzed synthesis of benzo[d]imidazo[2,1-b]thiazoles, screening solvents revealed DMF as optimal, and adjusting the catalyst loading from 9.9 mol% to 14.85 mol% increased the yield from 67.32% to 86.13%. jetir.org
These findings underscore the importance of empirical optimization for achieving high-yield synthesis. A systematic approach, often employing design of experiment (DoE) methodologies, is crucial for identifying the ideal combination of conditions.
Table 1: Representative Optimization of Reaction Conditions for Imidazo[2,1-b]thiazole Synthesis Data is illustrative of optimization strategies for analogous heterocyclic systems. mdpi.com
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Methanol | 85 | - | 33 |
| 2 | Acetonitrile | 85 | - | 35 |
| 3 | Toluene | 85 | 60 | 68 |
| 4 | Toluene | 100 | 30 | 78 |
Derivatization Strategies of the this compound Scaffold
The synthesized this compound scaffold serves as a versatile platform for further chemical modification. Derivatization can be used to modulate the compound's physicochemical properties and biological activity.
Electrophilic and Nucleophilic Substitution Reactions
The aromatic nature of the imidazo[5,1-b]thiazole ring system makes it amenable to substitution reactions.
Electrophilic Substitution : Studies on the isomeric imidazo[2,1-b]thiazole system have shown that electrophilic substitution, such as bromination and acid-catalyzed deuteriation, occurs preferentially at the 5-position. rsc.org This high reactivity at C5 is a key feature of this heterocyclic family. It is therefore highly probable that the unsubstituted positions on the this compound ring, particularly the remaining C-H bonds on the imidazole moiety, would be susceptible to attack by electrophiles. Common electrophilic substitution reactions include halogenation (using reagents like N-bromosuccinimide), nitration (using nitric/sulfuric acid), and Friedel-Crafts acylation.
Nucleophilic Substitution : Nucleophilic substitution on the imidazo[5,1-b]thiazole core is also a viable derivatization strategy. This often requires the presence of a suitable leaving group, which can be installed via an initial electrophilic substitution (e.g., halogenation). For instance, a bromo-substituted derivative could react with various nucleophiles (amines, thiols, alkoxides) to introduce new functional groups. Furthermore, intramolecular nucleophilic substitution is a key step in some synthetic routes to the core scaffold itself. nih.gov
Modifications at the Imidazole and Thiazole Ring Systems
Imidazole Ring Modifications : The nitrogen atoms of the imidazole ring can be targeted for derivatization. For example, the non-bridgehead nitrogen atom could potentially be alkylated or acylated, depending on the reaction conditions and the steric environment.
Thiazole Ring Modifications : The sulfur atom in the thiazole ring is a site for potential oxidation. Treatment with oxidizing agents can convert the sulfide (B99878) to a sulfoxide (B87167) or a sulfone, which can significantly alter the electronic properties and biological activity of the molecule. Additionally, skeletal rearrangements and ring-expansion reactions have been observed in related fused imidazothiazolotriazine systems, where the thiazole ring expands to a thiazine (B8601807) ring under basic conditions. nih.gov Such transformations could potentially be applied to the imidazo[5,1-b]thiazole scaffold to generate novel heterocyclic systems.
Formation of Hybrid Pharmacophores and Conjugates
A powerful strategy in medicinal chemistry is the creation of hybrid molecules or conjugates, where the core scaffold is linked to another pharmacophore to achieve synergistic or novel biological effects. The imidazo[2,1-b]thiazole framework has been successfully used to create a variety of conjugates with potent biological activities. nih.gov
This "pharmacophore hybridization" approach can be applied to the this compound scaffold. The ureidomethyl group itself provides a handle for further conjugation, or other positions on the ring can be functionalized for this purpose. Examples from analogous systems include conjugation with:
Piperazine (B1678402) moieties : Imidazo[2,1-b]thiazole-sulfonyl piperazine hybrids have been synthesized and evaluated as enzyme inhibitors. nih.gov
Triazoles : Combining the imidazo[2,1-b]thiazole core with 1,2,3-triazoles has led to potent antimycobacterial agents. rsc.org
Natural Products : The natural product Noscapine has been coupled to the imidazo[2,1-b]thiazole scaffold to create anticancer agents. acs.org
Other Heterocycles : Aryl hydrazones and benzimidazoles have also been successfully conjugated to the imidazo[2,1-b]thiazole motif, yielding compounds with significant antiproliferative activity. nih.govnih.gov
This strategy allows for the exploration of vast chemical space and the development of molecules with tailored, multi-target activities.
Table 2: Examples of Hybrid Pharmacophores Based on the Analogous Imidazo[2,1-b]thiazole Scaffold
| Conjugated Pharmacophore | Resulting Hybrid Class | Potential Application | Reference |
| Sulfonyl Piperazine | Imidazo[2,1-b]thiazole-piperazine conjugates | Carbonic Anhydrase Inhibition | nih.gov |
| Aryl Hydrazone | Imidazo[2,1-b]thiazole-hydrazone hybrids | Anticancer | nih.gov |
| 1,2,3-Triazole | Imidazo[2,1-b]thiazole-triazole conjugates | Antimycobacterial | rsc.org |
| Noscapine | Imidazo[2,1-b]thiazole-noscapinoid conjugates | Anticancer (Microtubule-targeting) | acs.org |
| Benzimidazole (B57391) | Imidazo[2,1-b]thiazole-benzimidazole hybrids | Anticancer (Tubulin Inhibition) | nih.gov |
Advanced Spectroscopic and Structural Elucidation Theoretical Aspects
Computational Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
Computational NMR spectroscopy serves as a powerful predictive tool for understanding the structural and dynamic properties of molecules in solution. For 5-Ureidomethyl-imidazo[5,1-b]thiazole, theoretical calculations, typically employing Density Functional Theory (DFT) methods like B3LYP with a suitable basis set (e.g., 6-31G(d,p)) and the Gauge-Independent Atomic Orbital (GIAO) method, would be used to predict ¹H and ¹³C chemical shifts.
These theoretical predictions are invaluable for the unambiguous assignment of signals in experimentally acquired spectra. Furthermore, computational analysis is crucial for exploring the conformational landscape of the flexible ureidomethyl side chain. By calculating the relative energies of different rotamers arising from rotation around the C5-CH₂ and CH₂-NH bonds, it is possible to identify the most stable conformer(s) in solution. Discrepancies between predicted and experimental shifts can often reveal specific conformational preferences or solvent effects. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment could then be used to validate the computationally predicted proximity of certain protons, confirming the dominant solution-state conformation.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the this compound Core (Note: These are illustrative values based on related heterocyclic systems. Actual experimental values may vary.)
| Atom Position | Predicted ¹³C Shift (ppm) | Attached Proton(s) | Predicted ¹H Shift (ppm) |
| C2 | 115-125 | H2 | 7.0-7.5 |
| C3 | 135-145 | H3 | 7.8-8.3 |
| C5 | 140-150 | - | - |
| C7 | 120-130 | H7 | 7.2-7.7 |
| C8a | 145-155 | - | - |
| -CH₂- | 40-50 | Methylene (B1212753) H | 4.5-5.0 |
| C=O (Urea) | 155-165 | - | - |
| -NH- (Urea) | - | Amide H | 6.0-6.5 |
| -NH₂ (Urea) | - | Amine H | 5.5-6.0 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bond Characterization
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule and characterizing its chemical bonds. For this compound, these methods would provide clear signatures for the key structural motifs.
The ureidomethyl group would be readily identifiable by several characteristic vibrations. The C=O stretching vibration (Amide I band) is expected to appear as a strong absorption in the FT-IR spectrum around 1640-1680 cm⁻¹. The N-H stretching vibrations of the primary amine and secondary amide would produce distinct bands in the 3200-3500 cm⁻¹ region. The fused imidazo[5,1-b]thiazole (B6145799) core would be characterized by C=N and C=C stretching vibrations within the 1500-1650 cm⁻¹ range and C-H stretching of the aromatic rings above 3000 cm⁻¹. The C-S stretching vibration, typically weak in FT-IR, might be more prominent in the Raman spectrum, appearing in the 600-800 cm⁻¹ region. Computational frequency calculations can complement experimental spectra by providing a theoretical vibrational assignment for each band, aiding in the analysis of complex spectral regions.
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (FT-IR) |
| N-H (Amine/Amide) | Stretch | 3200 - 3500 | Medium-Strong |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H | Stretch | 2850 - 2960 | Medium-Weak |
| C=O (Urea) | Stretch (Amide I) | 1640 - 1680 | Strong |
| C=N / C=C | Stretch | 1500 - 1650 | Medium-Strong |
| N-H | Bend | 1550 - 1640 | Medium |
| C-N | Stretch | 1200 - 1350 | Medium |
| C-S | Stretch | 600 - 800 | Weak |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for unequivocally confirming the elemental composition of a molecule. nih.govmdpi.com By providing a highly accurate mass measurement (typically to within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different molecular formulas. nih.govnih.gov For this compound, the theoretical exact mass of the protonated molecule [M+H]⁺ would be calculated and compared against the experimental value obtained via a technique like Electrospray Ionization Time-of-Flight (ESI-TOF).
Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments would be conducted to elucidate the compound's fragmentation pattern. This process provides valuable structural information by identifying characteristic neutral losses and daughter ions. A plausible fragmentation pathway for this compound would likely involve initial cleavage at the benzylic position (between the ring and the CH₂ group) or fragmentation of the urea (B33335) moiety. Subsequent fragmentation could involve the characteristic breakdown of the fused heterocyclic ring system. researchgate.netresearchgate.net
Table 3: Theoretical HRMS Data and Plausible Fragmentation for this compound
| Species | Molecular Formula | Calculated Exact Mass (m/z) | Description |
| [M+H]⁺ | C₇H₉N₄OS⁺ | 197.0546 | Protonated parent molecule |
| [M-NH₂CONH]⁺ | C₆H₅N₂S⁺ | 133.0168 | Loss of the ureido radical |
| [M-CH₂NHCONH₂]⁺ | C₅H₄N₂S⁺ | 124.0095 | Cleavage of the entire side chain |
| [C₅H₅N₂S]⁺ | C₅H₅N₂S⁺ | 125.0173 | Imidazo[5,1-b]thiazole core after side chain loss |
X-ray Crystallography for Solid-State Molecular Geometry and Packing Arrangements
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. nih.gov Obtaining a suitable single crystal of this compound would allow for the unambiguous determination of its molecular geometry, including bond lengths, bond angles, and torsional angles, to a high degree of precision.
This technique would definitively establish the planarity of the fused imidazo[5,1-b]thiazole ring system and reveal the preferred conformation of the ureidomethyl side chain in the crystalline form. Of particular interest would be the analysis of intermolecular interactions. The hydrogen bond donor (N-H) and acceptor (C=O) sites on the urea group are expected to play a dominant role in the crystal packing, likely forming extensive hydrogen-bonding networks that dictate the supramolecular architecture. mdpi.com This information is critical for understanding solid-state properties and potential polymorphism.
Table 4: Key Molecular Geometry Parameters to be Determined by X-ray Crystallography
| Parameter | Atoms Involved | Significance |
| Bond Lengths | C=O, C-N, C-S, C=C, C=N | Confirms bond orders and electronic delocalization |
| Bond Angles | Angles within the rings and side chain | Defines the molecule's shape and steric strain |
| Torsional Angles | C3-C8a-C5-CH₂, C8a-C5-CH₂-NH | Determines the conformation of the side chain relative to the ring |
| Hydrogen Bonds | N-H···O=C, N-H···N | Reveals the primary intermolecular interactions governing crystal packing |
Theoretical Calculations of Electronic Structure and Aromaticity
Theoretical calculations are essential for probing the electronic properties that govern a molecule's stability, reactivity, and intermolecular interactions. Using quantum chemical methods such as DFT, one can model the electronic structure of this compound in detail.
The fused imidazo[5,1-b]thiazole core is an aromatic system, a property that imparts significant thermodynamic stability. nih.gov Calculations of aromaticity indices, such as Nucleus-Independent Chemical Shift (NICS), can quantify the degree of aromatic character in both the five- and six-membered rings of the fused system. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is critical for predicting reactivity. The energy and localization of the HOMO indicate regions susceptible to electrophilic attack, while the LUMO reveals sites prone to nucleophilic attack. Furthermore, generating a molecular electrostatic potential (MEP) map would visualize the electron density distribution, highlighting electron-rich (negative potential, e.g., around the urea oxygen) and electron-poor (positive potential, e.g., around the amide protons) regions, which are key to understanding non-covalent interactions.
Table 5: Key Electronic Properties from Theoretical Calculations and Their Significance
| Calculated Property | Method | Significance |
| HOMO/LUMO Energies | DFT (e.g., B3LYP/6-31G*) | Predicts electronic transition energies and sites of electrophilic/nucleophilic attack |
| Molecular Electrostatic Potential (MEP) | DFT | Maps electron-rich and electron-poor regions, predicting sites for intermolecular interactions |
| Aromaticity Indices (e.g., NICS) | DFT (GIAO) | Quantifies the aromatic character and stability of the heterocyclic rings |
| Mulliken/Natural Population Analysis | DFT | Calculates partial atomic charges, providing insight into the polarity of bonds |
Mechanistic Investigations of Biological Interactions of Imidazo 5,1 B Thiazole Derivatives
Molecular Target Identification and Validation (In Vitro Studies)
In vitro studies are fundamental in identifying and validating the molecular targets of imidazo[5,1-b]thiazole (B6145799) derivatives. These assays provide direct evidence of interaction with specific enzymes or receptors and allow for the characterization of the nature of these interactions.
Derivatives of the imidazothiazole scaffold have demonstrated inhibitory activity against several important enzyme classes.
Indoleamine 2,3-Dioxygenase 1 (IDO1): IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan metabolism and is a key target in cancer immunotherapy. nih.govbohrium.com Several imidazothiazole derivatives have been identified as IDO1 inhibitors. nih.gov Docking studies suggest that the imidazole (B134444) nitrogen of the core structure can coordinate with the iron in the heme group of the enzyme's active site. nih.gov A series of urea (B33335) derivatives based on the imidazothiazole scaffold were found to be potent IDO1 inhibitors, highlighting the importance of interactions with specific residues like Phe226 and Arg231 for strong inhibitory activity. acs.org
Phosphodiesterase 10A (PDE10A): PDE10A is highly expressed in the brain's striatum, making it a target for treating neuropsychiatric disorders like schizophrenia. nih.gov A series of compounds based on the related benzo[d]imidazo[5,1-b]thiazole scaffold were developed as potent PDE10A inhibitors. nih.gov Structure-activity relationship studies led to the identification of analogs with excellent PDE10A activity and selectivity. nih.gov
Carbonic Anhydrase (CA): Carbonic anhydrases are zinc-containing metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic applications, for instance, in glaucoma. nih.gov A novel series of imidazo[2,1-b]thiazole-sulfonyl piperazine (B1678402) conjugates were synthesized and evaluated for their inhibitory potency against four human CA isoforms (hCA I, II, IX, and XII). nih.gov The results showed that these compounds were selective inhibitors of the cytosolic isoform hCA II, with inhibition constants (Ki) in the micromolar range, while showing no significant activity against hCA I, IX, and XII. nih.govnih.gov
Kinases: Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. nih.gov Imidazo[2,1-b]thiazole (B1210989) derivatives have been investigated as inhibitors of various kinases.
Focal Adhesion Kinase (FAK): Certain novel imidazo[2,1-b]thiazole derivatives have been synthesized and evaluated as potential FAK inhibitors for cancer therapy. nih.govbiruni.edu.tr
B-RAF Kinase: The imidazo[2,1-b]thiazole scaffold has been utilized to develop potent inhibitors of the V600E mutant of B-RAF kinase, a key driver in melanoma. nih.gov
Akt Kinase: Some substituted 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinones were found to strongly and selectively inhibit the phosphorylation of the oncoprotein kinase Akt in cancer cells. nih.gov
| Compound/Series | Target Enzyme | Activity (IC50 / Ki) | Reference |
|---|---|---|---|
| Imidazo[2,1-b]thiazole-based urea derivatives | IDO1 | Potent Inhibition (Specific values not detailed in abstract) | acs.org |
| Imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates | hCA II | Ki = 57.7–98.2 µM | nih.govnih.gov |
| Benzo[d]imidazo[5,1-b]thiazole analogs | PDE10A | Potent Inhibition (Specific values not detailed in abstract) | nih.gov |
| Imidazo[2,1-b]thiazole derivatives | Focal Adhesion Kinase (FAK) | High Inhibitory Activity (Specific values not detailed in abstract) | nih.gov |
| 5-(pyrimidin-4-yl) imidazo (B10784944) [2, 1-b] thiazole (B1198619) scaffold | B-RAF Kinase | Potent Inhibition (Specific values not detailed in abstract) | nih.gov |
The interaction of imidazo[5,1-b]thiazole derivatives with their molecular targets triggers downstream effects on cellular pathways and signaling cascades. These effects are often the basis of their therapeutic potential.
Cell Cycle Arrest: Certain imidazo[2,1-b]thiazole derivatives have been shown to interfere with the cell cycle progression in cancer cells. For example, potent 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinone compounds caused cells to arrest in the G2/M phase of the cell cycle, an effect consistent with the inhibition of tubulin assembly. nih.gov Similarly, imidazo[2,1-b]thiazole-based aryl hydrazones caused a significant arrest of cells in the G0/G1 phase. nih.gov
Induction of Apoptosis: Dysregulation of apoptosis is a key feature of cancer. nih.gov Several studies have demonstrated that imidazothiazole derivatives can induce apoptosis in cancer cells. This programmed cell death is often accompanied by the activation of caspases and the externalization of phosphatidylserine. researchgate.net For instance, imidazo[2,1-b]thiazole-based aryl hydrazones were found to induce cell death via early apoptosis in human breast cancer cells in a concentration-dependent manner. nih.gov
Inhibition of Signaling Pathways: As noted, derivatives can selectively inhibit key signaling proteins. The inhibition of Akt phosphorylation by certain imidazo[2,1-b]thiazole compounds directly demonstrates the perturbation of the PI3K/Akt signaling pathway, which is critical for cell survival and proliferation. nih.gov
Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR)
SAR and QSAR studies are essential for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. For imidazo[5,1-b]thiazole derivatives, these studies have provided valuable insights into the chemical features required for effective biological activity.
While specific studies on a "5-Ureidomethyl-imidazo[5,1-b]thiazole" are not prevalent, the influence of the ureidomethyl group can be inferred from research on related urea-containing derivatives. The urea moiety is a versatile functional group capable of acting as both a hydrogen bond donor and acceptor.
In the context of IDO1 inhibition, the introduction of a urea group was found to be critical for achieving high potency. acs.org Crystal structure analysis revealed that the urea functionality can form crucial hydrogen bonds with amino acid residues in the enzyme's active site, such as Phe226 and Arg231. acs.org The methyl linker in a ureidomethyl group provides spatial separation and conformational flexibility, allowing the terminal urea to orient itself optimally within a binding pocket to establish these key interactions. This directed hydrogen-bonding capacity can significantly enhance both the binding affinity and the selectivity of the compound for its intended target over other proteins.
The substitution pattern on the imidazothiazole ring system profoundly impacts the biological activity of the resulting compounds.
Substituents at the 6-position: In a series of 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinones, it was found that the methyl group at the 6-position of the imidazothiazole ring could be replaced by larger aryl groups, such as p-methylphenyl and p-chlorophenyl, without a loss of antiproliferative activity. nih.gov This suggests that the 6-position can tolerate bulky substituents and that this position could be a key site for modification to fine-tune the compound's properties. nih.gov
Substituents on Aryl Rings: For imidazo[2,1-b]thiazole-based FAK inhibitors, compounds with methyl, propyl, or phenyl moieties at specific positions on an attached spirothiazolidinone ring showed high inhibitory activities. nih.gov In the case of IDO1 inhibitors, substitutions on a phenyl ring attached to the imidazothiazole core are crucial for occupying specific pockets within the active site, thereby enhancing potency. nih.gov
Computational QSAR Model Development and Validation
Quantitative Structure-Activity Relationship (QSAR) models have been instrumental in understanding the therapeutic potential of imidazo[2,1-b]thiazole derivatives, a class of compounds structurally related to imidazo[5,1-b]thiazoles. These computational models correlate the chemical structure of the molecules with their biological activities, providing insights for the design of more potent therapeutic agents.
For instance, a 2D-QSAR study on a series of imidazothiazole-propenone derivatives as potential anticancer agents evaluated their cytotoxic effects against human cancer cell lines. researchgate.net This study utilized methods like multiple linear regressions and artificial neural networks to establish a correlation between the structural features and the observed biological activities. researchgate.net Such models are crucial for predicting the activity of new, untested compounds.
In a similar vein, 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been developed for imidazo[2,1-b]oxazole derivatives as potential mutant BRAF kinase inhibitors. researchgate.netnih.gov These models provide a three-dimensional understanding of the structure-activity relationship, with one study identifying a CoMSIA/SEHA model as having solid predictive power. researchgate.netnih.gov The contour maps generated from these models help in identifying key structural regions that are important for anticancer activity. researchgate.netnih.gov
Furthermore, QSAR studies on thiazole derivatives as Pin1 inhibitors have been conducted using statistical methods to predict and explain their biological activity. imist.ma These models are validated internally and externally to ensure their predictive accuracy. imist.ma The insights gained from these computational studies on related heterocyclic systems are invaluable for guiding the synthesis and development of novel imidazo[5,1-b]thiazole derivatives with enhanced therapeutic profiles.
Proposed Molecular Mechanisms of Action for Observed Activities
Mechanistic Basis of Antimicrobial Activity
Derivatives of the imidazo[2,1-b]thiazole scaffold have demonstrated significant antimicrobial properties. A series of novel imidazo[2,1-b]benzothiazole (B1198073) derivatives showed considerable inhibitory effects against various bacterial strains. researchgate.net One particular 2-methyl-5-nitroimidazole (B138375) derivative exhibited superior activity against MRSA and B. typhi. researchgate.net Molecular docking studies suggested that this active compound could interact with the active site of the bacterial target. researchgate.net
The fusion of imidazole and thiadiazole rings to form imidazo[2,1-b] researchgate.netnih.govnih.govthiadiazole scaffolds has also resulted in compounds with good antimicrobial activity against microorganisms such as Escherichia coli, Staphylococcus aureus, Mycobacterium smegmatis, and Candida albicans. nih.gov These compounds are considered promising candidates for future therapeutic applications. nih.gov The antibacterial activity of imidazo[2,1-b]-1,3,4-thiadiazoles has been documented, with some derivatives showing slight to moderate activity against Staphylococcus aureus, Candida albicans, Pseudomonas aeruginosa, and Escherichia coli. researchgate.net
Molecular Pathways Involved in Anticancer Effects (e.g., Apoptosis Induction, RAF Inhibition)
The anticancer activity of imidazo[2,1-b]thiazole derivatives is a significant area of research, with several studies elucidating their molecular mechanisms. A series of imidazothiazole derivatives have been identified as potent inhibitors of V600E-B-RAF kinase, a key target in melanoma. tandfonline.com One of the most potent compounds in this series demonstrated superior potency against several melanoma cell lines compared to the standard drug sorafenib (B1663141) and was shown to induce apoptosis. tandfonline.com This compound was also found to inhibit the cellular kinase activity of V600E-B-RAF, confirming its mechanism of action. tandfonline.com
Further studies have led to the discovery of new (imidazo[2,1-b]thiazol-5-yl)pyrimidine derivatives as potent pan-RAF inhibitors with promising anti-melanoma activity. nih.gov These compounds were able to inhibit the phosphorylation of MEK and ERK, downstream targets in the RAF signaling pathway. nih.gov
In addition to RAF inhibition, imidazo[2,1-b]thiazole-based compounds have been investigated as potential focal adhesion kinase (FAK) inhibitors. cumhuriyet.edu.tr Derivatives carrying a 3-oxo-1-tiya-4-azaspiro[4.5]decane moiety exhibited significant cytotoxic and apoptotic effects on glioma cancer cells. cumhuriyet.edu.tr Molecular docking studies have provided insights into the binding modes of these compounds within the active site of FAK. cumhuriyet.edu.tr The induction of apoptosis is a common mechanism for thiazole derivatives, with some bis-thiazole compounds shown to activate mitochondrial-dependent apoptosis by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes. frontiersin.org
Elucidation of Anti-inflammatory Modalities
Imidazo[2,1-b]thiazole and related fused heterocyclic systems have been investigated for their anti-inflammatory properties. Studies on thiazolo[3,2-b] nih.govnih.govtandfonline.comtriazole and imidazo[2,1-b] researchgate.netnih.govnih.govthiadiazole derivatives have shown mild-to-moderate in vivo anti-inflammatory activities. mdpi.com In silico studies suggested good interaction of these compounds with cyclooxygenase 2 (COX-2), a key enzyme in the inflammatory pathway. mdpi.com
New carboxamides derived from the imidazo[2,1-b]thiazole skeleton have been synthesized and evaluated for their anti-inflammatory and analgesic activities. yildiz.edu.tr Certain starting materials in the synthetic route showed a significant nitrite-reducing effect in RAW 264.7 cells, comparable to the positive control indomethacin. yildiz.edu.tr Furthermore, some imidazo[2,1-b] researchgate.netnih.govnih.govthiadiazole derivatives have demonstrated anti-inflammatory activity similar or higher than that of ibuprofen (B1674241) in carrageenan-induced rat paw edema assays. researchgate.net
Antiviral and Antitubercular Action Pathways
The imidazo[2,1-b]thiazole scaffold has been a foundation for the development of agents with antiviral and antitubercular activities. A series of novel acyl-hydrazone and spirothiazolidinone derivatives of imidazo[2,1-b]thiazole were synthesized and evaluated for their antiviral and antimycobacterial activity. nih.gov Some of these compounds displayed promising antitubercular activity, while others were found to be effective against Coxsackie B4 virus, Feline corona, and Feline herpes viruses. nih.gov
Imidazo[2,1-b]thiazole-5-carboxamides (ITAs) have emerged as a promising class of anti-tuberculosis agents that target QcrB, a crucial component of the mycobacterial electron transport chain. plos.org These compounds have shown potent activity in vitro against replicating and drug-resistant M. tuberculosis strains. plos.org One particular ITA compound demonstrated efficacy in a chronic murine TB infection model. plos.org The antitubercular activity of imidazo[2,1-b]thiazoles has been further explored, with one derivative carrying a 4-nitro phenyl moiety showing significant activity against Mycobacterium tuberculosis H37Ra with no acute cellular toxicity. researchgate.net
Computational Chemistry and Cheminformatics Studies
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode of a ligand to the active site of a protein.
In a notable study, in silico docking experiments were performed on a series of benzo[d]imidazo[5,1-b]thiazole derivatives to understand their binding mode as inhibitors of phosphodiesterase 10A (PDE10A). nih.gov These simulations were crucial in confirming the anticipated binding interactions of potent analogs within the PDE10A active site. nih.gov Such studies are fundamental in structure-activity relationship (SAR) analysis, providing a rational basis for the design of more potent and selective inhibitors. nih.gov
For the broader class of imidazo[2,1-b]thiazole (B1210989) derivatives, molecular docking has been extensively applied to explore their interactions with various biological targets. For instance, docking studies on imidazo[2,1-b] nih.govjpsionline.comnih.govthiadiazole derivatives with the transforming growth factor beta (TGF-β) type I receptor kinase domain revealed strong hydrogen bonding and hydrophobic interactions within the active site. nih.gov Similarly, docking of imidazo[2,1-b]thiazole-linked thiadiazole conjugates against the Glypican-3 (GPC-3) protein, a target in hepatocellular carcinoma, showed good binding affinities with scores ranging from -10.30 to -6.90 kcal/mol. nih.gov These studies highlight how molecular docking can elucidate key interactions driving the biological activity of these scaffolds.
Table 1: Representative Molecular Docking Results for Imidazo[2,1-b]thiazole Derivatives
| Compound Derivative | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Imidazo[2,1-b]thiazole-thiadiazole conjugate | GPC-3 | -10.30 | Phenylalanine, Tyrosine |
| 2-(4-methoxybenzyl)-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b] nih.govjpsionline.comnih.govthiadiazol-5-yl thiocyanate | TGF-β type I receptor kinase | Not specified | Not specified |
Note: This table presents representative data for the related imidazo[2,1-b]thiazole scaffold to illustrate the outputs of molecular docking studies, as specific data for 5-Ureidomethyl-imidazo[5,1-b]thiazole is not available.
Quantum Chemical Calculations (e.g., Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies, Electrostatic Potential Maps)
Quantum chemical calculations are employed to understand the electronic properties of molecules, which are critical for their reactivity and interactions. Parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO gap, provide insights into the molecule's chemical stability and reactivity. Electrostatic potential maps visualize the charge distribution and are useful for predicting sites of electrophilic and nucleophilic attack.
While specific quantum chemical calculations for this compound were not found, studies on related heterocyclic systems demonstrate the utility of these methods. For instance, Density Functional Theory (DFT) studies on benzo nih.govtandfonline.comimidazo[2,1-b]thiazole derivatives have been used to confirm their synthesis and understand their electronic structure. tandfonline.com Such calculations can predict the molecular geometry, vibrational frequencies, and electronic properties, which can be correlated with experimental data.
Molecular Dynamics Simulations for Conformational Flexibility and Binding Stability
Molecular dynamics (MD) simulations provide a dynamic view of the conformational flexibility of a ligand and the stability of its complex with a protein over time. These simulations are valuable for assessing the stability of binding modes predicted by molecular docking.
For imidazo-[2,1-b]-thiazole derivatives, MD simulations have been used to understand the stability of the protein-ligand complex. In a study on antimycobacterial agents, MD simulations were carried out for the most active compounds to understand their putative binding pattern and the stability of the complex with the target protein, Pantothenate synthetase of M. tuberculosis. rsc.org The results of these simulations can provide insights into the dynamic behavior of the ligand in the active site and help refine the design of more effective inhibitors.
Virtual Screening and Ligand-Based Drug Design Approaches
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Ligand-based drug design relies on the knowledge of other molecules that bind to the biological target of interest.
Collaborative virtual screening approaches have been successfully used to explore and expand hit series for various therapeutic targets. For example, an innovative pre-competitive virtual screening collaboration was engaged to validate and explore an imidazo[1,2-a]pyridine (B132010) screening hit for visceral leishmaniasis. nih.govrsc.org This in silico probing of proprietary pharmaceutical company libraries enabled rapid expansion of the chemical series and improvement of antiparasitic activity. nih.govrsc.org Similar strategies could be applied to libraries of imidazo[5,1-b]thiazole (B6145799) derivatives to identify novel hits for various diseases.
In Silico Prediction of Pharmacological Profiles (excluding ADME/Tox specifics related to human trials)
In silico methods are increasingly used to predict the pharmacological profiles of compounds at an early stage of drug discovery. These predictions can include physicochemical properties and pharmacokinetic parameters that are crucial for a compound's drug-likeness.
For imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo[2,1-b]-thiazole analogues, in silico predictions of physicochemical and pharmacokinetic parameters have been performed using software tools like FAF Drugs4 and SwissADME. nih.gov These tools can predict properties such as molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and aqueous solubility. nih.gov These predictions help in selecting promising candidates for further biological evaluation and optimizing their drug-like properties. nih.gov
Table 2: Representative In Silico Predicted Physicochemical Properties for Imidazo-[2,1-b]-thiazole Derivatives
| Property | Predicted Range |
| Molecular Weight (MW) | 130 to 725 |
| LogP | -2 to 6.5 |
| Hydrogen Bond Donors | 0–6 |
| Hydrogen Bond Acceptors | 2–20 |
| Rotatable Bonds | 0–15 |
| Log Aqueous Solubility | -6.5 to 0.5 |
Note: This table showcases the types of data generated from in silico predictions for the related imidazo[2,1-b]thiazole scaffold, as specific data for this compound is not available. Source: nih.gov
Analog Design and Optimization Strategies for Imidazo 5,1 B Thiazole Derivatives
Scaffold Hopping and Bioisosteric Replacement Approaches
In medicinal chemistry, scaffold hopping is a strategic method used to identify novel molecular backbones with similar biological activity to an existing lead compound, often to improve properties like potency, selectivity, or pharmacokinetics. nih.govrsc.org For imidazo[5,1-b]thiazole (B6145799) derivatives, this involves replacing the core bicyclic system with other structurally distinct but functionally similar scaffolds. The realm of [5-5]-bicyclic heteroarenes, which includes systems like thieno[2,3-b]pyrrole and thieno[3,2-b]thiophene, offers a fertile ground for such exploration. nih.gov The goal is to mimic the spatial arrangement of key interaction points of the original scaffold, thereby retaining the desired biological activity while potentially accessing novel intellectual property space and improved drug-like properties.
Bioisosteric replacement, a more subtle approach, focuses on substituting specific functional groups or substituents with others that have similar physical or chemical properties. researchgate.net This strategy is critical for fine-tuning the activity and properties of a lead compound. For a molecule like 5-Ureidomethyl-imidazo[5,1-b]thiazole, bioisosteric modifications could be applied to the ureidomethyl group. For instance, the urea (B33335) moiety could be replaced with chemically related groups such as thioureas, guanidines, or N-acyl-guanidines to explore different hydrogen bonding patterns and potencies. Similarly, the thiazole (B1198619) ring itself can be considered a bioisostere of other five-membered heterocycles like oxazole, imidazole (B134444), or pyrazole (B372694), which could be explored to modulate metabolic stability or target engagement. researchgate.net
Fragment-Based Drug Discovery and Lead Optimization
Fragment-Based Drug Discovery (FBDD) is a powerful methodology for identifying lead compounds by screening small, low-complexity molecules (fragments) that bind weakly to a biological target. nih.gov The thiazole scaffold, and by extension the imidazo[5,1-b]thiazole core, is a valuable building block in FBDD campaigns due to its presence in a wide range of biologically active compounds. nih.gov
The FBDD process begins with the identification of a fragment-sized imidazothiazole that demonstrates binding to the target protein, typically through biophysical methods. Once a hit is confirmed, the optimization phase involves "growing" the fragment by adding functional groups or linking it with other fragments to enhance binding affinity and develop potency. nih.gov For instance, a simple imidazo[5,1-b]thiazole fragment might be elaborated by adding substituents at various positions on the bicyclic ring system to exploit additional binding pockets within the target protein. This iterative process of chemical modification guided by structural biology (like X-ray crystallography) allows for the efficient development of highly potent and selective lead candidates from low-affinity starting points. However, it is crucial to carefully evaluate initial thiazole-based hits, as some derivatives, such as 2-aminothiazoles, are known to be frequent hitters in screening campaigns, necessitating thorough validation to exclude non-specific modes of action. nih.gov
Rational Design Principles for Enhancing Potency and Selectivity
Rational drug design leverages the understanding of a biological target's structure to create specific and potent inhibitors. For imidazo[5,1-b]thiazole derivatives, this approach involves a combination of structure-activity relationship (SAR) studies and computational methods like molecular docking.
SAR studies are fundamental to understanding how chemical structure relates to biological activity. By systematically modifying a lead compound and assessing the impact on its potency, researchers can build a detailed map of the key interactions. For example, in a series of imidazo[2,1-b]thiazole (B1210989) analogs designed as selective COX-2 inhibitors, it was found that the type and size of the amine substituent on the C-5 position significantly affected both the potency and selectivity of the compounds. researchgate.net This highlights the importance of specific substitutions for achieving desired biological effects.
| Compound | C-5 Substituent | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 6a | N,N-dimethylaminomethyl | 0.08 | >100 | >1250 |
| 6b | N-ethyl-N-methylaminomethyl | 0.11 | >100 | >909 |
| 6c | N,N-diethylaminomethyl | 0.16 | >100 | >625 |
| 6d | 1-pyrrolidinylmethyl | 0.12 | >100 | >833 |
| 6e | 1-piperidinylmethyl | 0.14 | >100 | >714 |
| 6f | 4-methyl-1-piperazinylmethyl | 0.11 | >100 | >909 |
| 6g | 4-morpholinylmethyl | 0.13 | >100 | >769 |
| Data derived from a study on imidazo[2,1-b]thiazole analogs as COX-2 inhibitors, demonstrating the impact of C-5 substituents on potency and selectivity. researchgate.net |
Molecular docking simulations complement SAR studies by providing a virtual model of how a compound binds to its target. nih.govnih.gov These in silico experiments can predict the binding orientation and affinity of designed molecules, helping to prioritize which compounds to synthesize. For instance, docking studies on imidazo[2,1-b]thiazole-chalcone conjugates identified key interactions with the tubulin protein, guiding the design of potent microtubule-destabilizing agents. nih.gov Similarly, in the development of novel fungicides, an intermediate derivatization method was used to design imidazo[5,1-b]thiazole derivatives containing a pyrazole ring, leading to compounds with high efficacy. nih.govresearchgate.net
Strategies for Improving In Vitro Solubility and Membrane Permeability
Poor physicochemical properties, such as low aqueous solubility and membrane permeability, are common reasons for the failure of drug candidates. Therefore, optimizing these properties is a critical aspect of lead optimization for imidazo[5,1-b]thiazole derivatives.
Aqueous solubility can often be improved by introducing polar functional groups or ionizable centers into the molecule. For example, the incorporation of basic amines (like piperazine) or acidic moieties can lead to the formation of salts with improved solubility. In a study of imidazo[2,1-b]thiazole-5-carboxamides, several compounds with good aqueous solubility (≥200 μM) were identified, which is a favorable property for further development. nih.gov
Emerging Applications and Material Science Perspectives of Imidazo 5,1 B Thiazoles
Imidazo[5,1-b]thiazole (B6145799) as a Core in Organic Electronics (e.g., Thermally Activated Delayed Fluorescence (TADF) Emitters, OLEDs)
While direct applications of the simple imidazo[5,1-b]thiazole core in organic electronics are still an emerging area, research on related, more complex structures highlights the potential of this heterocyclic system. The electron-deficient nature of the imidazole (B134444) moiety makes it a suitable component for constructing bipolar host materials and emitters for Organic Light-Emitting Diodes (OLEDs).
A noteworthy example involves the development of a novel electron-acceptor core based on a benzo-fused imidazo-thiazine structure, 5H-Benzo[d]Benzo frontiersin.orgresearchgate.netImidazo[2,1-b] nih.govresearchgate.netThiazine (B8601807) (BBIT) . frontiersin.orgnih.govnih.gov In this system, the benzimidazole (B57391) part provides the necessary electron-deficient character for electron transport, while the benzothiazine serves as the structural backbone. frontiersin.org Researchers synthesized two bipolar host materials, CzBBIT and 2CzBBIT , by combining the electron-accepting BBIT core with electron-donating carbazole (B46965) units. frontiersin.orgnih.gov
These materials were successfully employed as hosts in solution-processable Thermally Activated Delayed Fluorescence (TADF) OLEDs. The devices demonstrated excellent performance, achieving high maximum external quantum efficiencies (EQE), which underscores the potential of imidazole-based fused systems in advanced organic electronics. frontiersin.org The non-conjugated methylene (B1212753) bridge within the BBIT core was crucial for maintaining a high triplet energy (ET), a key requirement for efficient TADF hosts. frontiersin.org
| Host Material | TADF Emitter | Maximum EQE (%) | Device Architecture |
|---|---|---|---|
| CzBBIT | IAcTr-out (Green Emitter) | 23.3 | Solution-Processed |
| 2CzBBIT | IAcTr-out (Green Emitter) | 18.7 | Solution-Processed |
These findings suggest that the fundamental imidazo[5,1-b]thiazole scaffold could be a valuable building block for designing new electron-accepting or transport materials for next-generation OLEDs.
Supramolecular Chemistry and Self-Assembly Properties
The imidazole ring is a versatile functional group in supramolecular chemistry due to its unique structural and electronic features. It can participate in a variety of noncovalent interactions, including hydrogen bonding (acting as both donor and acceptor), coordination with metal ions, and π–π stacking interactions. mdpi.com These properties allow imidazole-containing molecules to form well-defined, complex supramolecular architectures.
The imidazo[5,1-b]thiazole scaffold inherits these capabilities. The presence of multiple nitrogen atoms makes it an excellent ligand for metal coordination and a site for hydrogen bonding. When functionalized with specific substituents, these properties can be harnessed to direct the self-assembly of molecules into ordered structures such as gels, liquid crystals, or molecular networks.
For the specific compound 5-Ureidomethyl-imidazo[5,1-b]thiazole , the ureidomethyl group (-CH₂-NH-CO-NH₂) would be particularly effective in promoting self-assembly. The urea (B33335) moiety is a powerful and highly directional hydrogen-bonding unit, capable of forming strong, linear arrays. This could lead to the formation of one-dimensional tapes or two-dimensional sheets, making such derivatives interesting candidates for the development of functional soft materials, organogels, and sensors based on supramolecular assembly.
Development of Chemo-sensors and Molecular Probes
The electron-rich nitrogen and sulfur atoms within the imidazo-thiazole framework make it an excellent platform for designing chemosensors for detecting ions and small molecules. The binding of an analyte to the heterocyclic core can perturb its electronic structure, leading to a measurable change in its optical properties, such as a shift in absorption wavelength (colorimetric sensing) or a change in fluorescence intensity (fluorescent sensing). researchgate.net
Research has demonstrated the efficacy of imidazole-thiazole based systems as fluorescent chemosensors. For instance, a Y-shaped ligand with an imidazole-thiazole core was shown to be an effective fluorescent sensor for mercury (Hg(II)) ions. researchgate.net Another study detailed a benzo[d]imidazo[2,1-b]thiazole -based sensor, BIT-3 , which exhibits high selectivity and a "turn-on" fluorescence response to Zinc (Zn²⁺) ions. bohrium.com The binding of Zn²⁺ to the sensor forms a 1:1 complex, leading to chelation-enhanced fluorescence (CHEF). bohrium.com
| Sensor Core | Analyte Detected | Sensing Mechanism | Observed Response |
|---|---|---|---|
| Imidazole-Thiazole | Hg(II) | Fluorescence Quenching | Reduction in fluorescence intensity |
| Benzo[d]imidazo[2,1-b]thiazole (BIT-3) | Zn²⁺ | Chelation-Enhanced Fluorescence (CHEF) | Fluorescence enhancement at 404 nm |
| Bithienyl-imidazo-anthraquinone | F⁻, then metal ions (Zn(II), Hg(II), Cu(II)) | Deprotonation followed by metal coordination | Optical changes |
The inherent fluorescence of many imidazo[5,1-b]thiazole derivatives, combined with their excellent coordinating ability, makes them highly attractive for the development of selective and sensitive molecular probes for environmental monitoring and biological imaging.
Coordination Chemistry with Metal Centers and Catalytic Applications
The imidazo[5,1-b]thiazole scaffold contains multiple heteroatoms (two nitrogen atoms and one sulfur atom) that can act as coordination sites for metal ions. The nitrogen atom of the imidazole ring is a particularly effective binding site for a wide range of transition metals. wikipedia.org This ability to form stable metal complexes opens up applications in coordination chemistry and catalysis.
Studies on the isomeric imidazo[2,1-b]thiazole (B1210989) have demonstrated its utility in transition metal-catalyzed reactions. Researchers have achieved the selective direct C-H arylation of the imidazo[2,1-b]thiazole core, a powerful method for creating complex molecules from simple precursors. nih.gov The selectivity of the reaction could be controlled by the choice of metal: palladium catalysis favored arylation at the C-5 position, whereas using stoichiometric amounts of copper led to functionalization at the C-2/C-3 positions. nih.gov This metal-dependent selectivity highlights the sophisticated interplay between the heterocyclic ligand and the metal center, which can be exploited for synthetic applications.
| Metal System | Position of Arylation | Proposed Mechanism |
|---|---|---|
| Palladium (Catalytic) | C-5 | Electrophilic Palladation |
| Copper (Stoichiometric) | C-2 / C-3 | Base-Promoted C-H Metalation |
The ability of the imidazo[5,1-b]thiazole scaffold to act as a versatile ligand could be leveraged to develop novel catalysts for a variety of organic transformations. Furthermore, the resulting metal complexes themselves may exhibit interesting magnetic, electronic, or photophysical properties, making them suitable for applications in materials science.
Compound Name Index
| Abbreviation / Trivial Name | Systematic Name |
|---|---|
| This compound | 1-(Imidazo[5,1-b]thiazol-5-ylmethyl)urea |
| BBIT | 5H-Benzo[d]Benzo frontiersin.orgresearchgate.netImidazo[2,1-b] nih.govresearchgate.netThiazine |
| CzBBIT | 3-(9H-Carbazol-9-yl)-5H-Benzo[d]Benzo frontiersin.orgresearchgate.netImidazo[2,1-b] nih.govresearchgate.netThiazine |
| 2CzBBIT | N/A |
| BIT-3 | 2-(Benzo[d]imidazo[2,1-b]thiazol-2-yl)-5-methoxyphenol |
Future Directions in Imidazo 5,1 B Thiazole Research
Advancements in Asymmetric Synthesis of Chiral Derivatives
The development of single-enantiomer drugs is a critical objective in modern pharmacology, as different enantiomers of a chiral molecule can have vastly different biological activities and toxicities. nih.gov Classical chemical synthesis often produces a racemic mixture, necessitating the development of stereospecific synthetic methods. nih.gov For the imidazo[5,1-b]thiazole (B6145799) scaffold, future advancements will likely focus on asymmetric synthesis to produce enantiomerically pure chiral derivatives.
Key strategies that could be applied include:
Chiral Catalysis: The use of chiral Brønsted base organocatalysts has been demonstrated in the asymmetric annulation of related thiazole (B1198619) compounds, providing an efficient route to chiral products with high enantioselectivity. rsc.org Similar methodologies could be adapted for the imidazo[5,1-b]thiazole core.
Chirality Transfer: Methods involving axial-to-axial chirality transfer have been used to synthesize C–N axially chiral carbazoles, demonstrating that chirality can be effectively transferred from one part of a molecule to another during synthesis. rsc.org
Chiral Pool Synthesis: Utilizing readily available enantiopure starting materials, such as amino acids or carbohydrates, can be an effective strategy to introduce chirality into the final imidazo[5,1-b]thiazole derivatives.
The successful implementation of these asymmetric strategies will be crucial for synthesizing novel, potent, and selective therapeutic agents based on the imidazo[5,1-b]thiazole framework.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) have emerged as transformative tools in drug discovery, capable of accelerating the identification of new drug candidates by analyzing vast datasets of molecular structures and biological activities. mdpi.comnih.gov These computational approaches are being increasingly applied to predict the properties and activities of novel heterocyclic compounds. nih.govresearchgate.net
Future research on imidazo[5,1-b]thiazole derivatives will heavily integrate these computational tools for several purposes:
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build robust QSAR models that predict the biological activity of new imidazo[5,1-b]thiazole derivatives based on their structural features. nih.gov This allows for the virtual screening of large compound libraries to prioritize the most promising candidates for synthesis and testing. nih.gov
Activity Prediction: Various ML models, including Random Forest, Decision Trees, and Support Vector Machines (SVMs), have been successfully used to predict the anticancer and antimicrobial activities of different chemical series. mdpi.comresearchgate.net These models can be trained on existing data for imidazo-thiazole compounds to guide the design of new derivatives with enhanced potency.
ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates at an early stage, helping to reduce late-stage failures in drug development. rsc.org
The table below summarizes various machine learning models and their applications in the context of medicinal chemistry, highlighting methodologies directly applicable to future imidazo[5,1-b]thiazole research.
| Model/Technique | Application in Drug Discovery | Relevant Findings |
| Random Forest (RF), Decision Tree (DT) | Predicting anticancer activity of novel compounds. mdpi.com | Demonstrated strong performance in predicting IC50 values for colchicine (B1669291) derivatives against various cancer cell lines. mdpi.com |
| Support Vector Machine (SVM) | QSAR modeling for predicting inhibitory activity against specific biological targets. nih.gov | Used to predict the inhibitory activity of thiazole chemicals on the estrogen receptor. nih.gov |
| K Nearest Neighbour (KNN) | Classifying compounds as active or inactive against a biological target. mdpi.com | Aided in the design of quinolinesulfonamides–triazole hybrids with anticancer activity. mdpi.com |
| Multiple Linear Regression (MLR) | Developing simple, interpretable models for biological activity. mdpi.com | Applied in the development of models for anticancer activity. mdpi.com |
By leveraging these AI and ML techniques, researchers can more efficiently navigate the vast chemical space of possible imidazo[5,1-b]thiazole derivatives to design compounds with optimized activity and drug-like properties.
Exploration of Novel Biological Targets and Mechanistic Insights
While the imidazo-thiazole scaffold is known to interact with various biological targets, a significant future direction is the systematic exploration of novel targets to uncover new therapeutic applications. The versatility of the fused heterocyclic system suggests it could be adapted to inhibit a wide range of enzymes and receptors. researchgate.netnih.gov
Recent research on related imidazo[2,1-b]thiazole (B1210989) and benzo[d]imidazo[2,1-b]thiazole structures has identified several key targets, indicating potential areas of investigation for imidazo[5,1-b]thiazole derivatives:
Kinase Inhibition: Derivatives have shown activity as inhibitors of Focal Adhesion Kinase (FAK), pan-RAF kinases, and Epidermal Growth Factor Receptor (EGFR), which are crucial targets in cancer therapy. mdpi.combiruni.edu.tracs.org
Enzyme Inhibition: Compounds have been identified as inhibitors of phosphodiesterase 10A (PDE10A), carbonic anhydrase, and mycobacterial enzymes like Pantothenate synthetase, suggesting applications in neurological disorders and infectious diseases. rsc.orgnih.govnih.gov
Antifungal Activity: A novel imidazo[5,1-b]thiazole derivative containing a pyrazole (B372694) ring was found to exhibit potent antifungal activity against Sclerotinia sclerotiorum. nih.govresearchgate.net Mechanistic studies revealed that the compound disrupts the integrity of the fungal cell membrane. nih.gov
The table below presents a summary of biological targets identified for the broader class of imidazo-thiazole compounds.
| Compound Class | Biological Target | Therapeutic Area |
| Benzo[d]imidazo[5,1-b]thiazole | Phosphodiesterase 10A (PDE10A) nih.gov | Schizophrenia/Psychosis nih.gov |
| Imidazo[5,1-b]thiazole | Fungal Cell Membrane nih.govresearchgate.net | Antifungal nih.govresearchgate.net |
| Benzo nih.govnih.govimidazo[2,1-b]thiazole | Epidermal Growth Factor Receptor (EGFR) mdpi.com | Anticancer mdpi.com |
| Imidazo[2,1-b]thiazole | Focal Adhesion Kinase (FAK) biruni.edu.tr | Anticancer biruni.edu.tr |
| Imidazo[2,1-b]thiazole | Pan-RAF Kinases acs.org | Anticancer (Melanoma) acs.org |
| Benzo[d]imidazo[2,1-b]thiazole | Pantothenate Synthetase (Mycobacterium tuberculosis) rsc.org | Antimycobacterial rsc.org |
| Imidazo[2,1-b]thiazole | Carbonic Anhydrase II nih.govmdpi.com | Glaucoma, Epilepsy nih.gov |
Future work will involve high-throughput screening of imidazo[5,1-b]thiazole libraries against diverse target panels and detailed mechanistic studies (e.g., electron microscopy, cell cycle analysis) to understand how these compounds exert their biological effects. nih.govacs.org
Development of Advanced Functional Materials Utilizing Imidazo[5,1-b]thiazole Cores
Beyond medicinal chemistry, the unique electronic and structural properties of heterocyclic compounds make them attractive candidates for the development of advanced functional materials. The imidazo[5,1-b]thiazole core, with its fused aromatic system containing both nitrogen and sulfur atoms, possesses inherent properties that could be exploited in materials science. mdpi.com
While this area is currently underexplored for the imidazo[5,1-b]thiazole scaffold specifically, future research could focus on:
Organic Electronics: The π-conjugated system of the imidazo[5,1-b]thiazole core could be functionalized to create organic semiconductors for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Sensors and Probes: Modification of the scaffold with specific recognition moieties could lead to the development of chemosensors for detecting metal ions or other analytes.
Coordination Polymers and Frameworks: The nitrogen atoms in the imidazole (B134444) ring can act as ligands to coordinate with metal ions, potentially forming metal-organic frameworks (MOFs) with applications in gas storage, catalysis, or separation.
This field represents a nascent but promising frontier for imidazo[5,1-b]thiazole research, offering the potential to expand the utility of this versatile scaffold beyond its current biological applications.
Q & A
Q. What are the common synthetic strategies for imidazo[5,1-b]thiazole derivatives, and how can they be optimized for high yields?
Imidazo[5,1-b]thiazole derivatives are typically synthesized via cyclization reactions. A widely used method involves the reaction of thiosemicarbazide with carboxylic acids to form 2-amino-1,3,4-thiadiazoles, followed by treatment with α-haloketones to yield the imidazo[5,1-b]thiazole core . Microwave-assisted Hantzsch thiazole synthesis is another efficient approach, enabling rapid formation of N-phenylimidazo[2,1-b]thiazoles from α-chloro ketones and thioureas under controlled conditions (yields: 75-85%) . For optimization, solvent-free Friedel-Crafts acylation using Eaton’s reagent achieves excellent yields (90–96%) by minimizing side reactions and simplifying purification .
Q. What pharmacological activities are associated with imidazo[5,1-b]thiazole scaffolds?
Imidazo[5,1-b]thiazoles exhibit broad biological activities, including anti-inflammatory, anticancer, antibacterial, and antifungal properties. For example, derivatives with substituted aryl groups at position 5 show potent 15-lipoxygenase inhibition (IC50 values < 10 µM), relevant for inflammatory disease research . Mannich base derivatives bearing bromophenyl substituents demonstrate significant cytotoxicity against kidney cancer cells (IC50 = 69.69 µM) via MTT assays .
Q. How are imidazo[5,1-b]thiazole derivatives characterized structurally?
Standard characterization includes:
- Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR for regiochemical confirmation of substituents.
- Chromatography : TLC monitoring and column purification for purity assessment.
- Melting Point Analysis : Electrothermal apparatus (e.g., 9200 series) to verify compound identity .
Advanced Research Questions
Q. How do substituent effects at the C-3 and C-5 positions influence biological activity and synthetic efficiency?
Substituents at C-3 (e.g., aryl, alkyl) and C-5 (e.g., ureido, bromophenyl) critically modulate bioactivity. Electron-withdrawing groups (e.g., –F, –Cl) at C-3 enhance electrophilic selenylation efficiency (yields: 73–89%) in C–H functionalization reactions using phenyliodine(III) bis(trifluoroacetate) (PIFA) . Conversely, C-5 bromophenyl groups in Mannich bases improve anticancer activity by enhancing cellular uptake and target binding . Data contradictions arise in antimicrobial studies, where nitro groups at C-3 improve antimycobacterial activity (IC90 = 7.05 µM) , but reduce selectivity in some cytotoxicity assays .
Q. What methodologies are used to evaluate structure-activity relationships (SAR) for imidazo[5,1-b]thiazoles?
SAR studies employ:
- In vitro assays : LPS-induced cytokine (TNF-α, IL-6) suppression in RAW264.7 cells for anti-inflammatory activity .
- Enzymatic inhibition : 15-lipoxygenase or acetylcholinesterase inhibition assays with kinetic analysis (e.g., Lineweaver-Burk plots) .
- Cytotoxicity profiling : Resazurin-based viability assays in MRC-5 fibroblasts to calculate therapeutic indices (T.I. = CC50/IC50) .
Q. How can synthetic challenges like regioselectivity and byproduct formation be addressed?
- Regioselective C–H functionalization : PIFA-mediated selenylation achieves C-2 selectivity in benzo[4,5]imidazo[2,1-b]thiazoles, avoiding competing pathways .
- Byproduct minimization : Microwave-assisted synthesis reduces reaction time and side products (e.g., dimerization) compared to conventional heating .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) isolates pure products, confirmed by HPLC .
Q. What are the key contradictions in reported biological data, and how can they be resolved?
Discrepancies exist in antimicrobial efficacy:
- Nitro-substituted derivatives show potent antimycobacterial activity (IC90 = 7.05 µM) but weak antibacterial effects in other studies .
- Mannich bases exhibit variable antioxidant activity (e.g., DPPH assay IC50 ranges from 20–100 µM) due to redox-sensitive substituents . Resolution requires standardized assay protocols (e.g., consistent bacterial strains, nutrient media) and orthogonal validation (e.g., in vivo models).
Methodological Considerations
Q. What in silico tools are recommended for predicting imidazo[5,1-b]thiazole interactions?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding with targets like 15-lipoxygenase or pantothenate synthetase .
- ADMET prediction : SwissADME or pkCSM for pharmacokinetic profiling (e.g., BBB permeability, CYP inhibition) .
Q. How can researchers optimize reaction scalability for imidazo[5,1-b]thiazole derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
